molecular formula C27H22N2O4S B12494949 N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-2-carboxamide

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-2-carboxamide

Cat. No.: B12494949
M. Wt: 470.5 g/mol
InChI Key: UTFUBGWFKUVYQI-UHFFFAOYSA-N
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Description

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-2-carboxamide is a complex organic compound that features a biphenyl core with a carboxamide group and a sulfamoylphenyl substituent

Properties

Molecular Formula

C27H22N2O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-(phenacylsulfamoyl)phenyl]-2-phenylbenzamide

InChI

InChI=1S/C27H22N2O4S/c30-26(21-11-5-2-6-12-21)19-28-34(32,33)23-17-15-22(16-18-23)29-27(31)25-14-8-7-13-24(25)20-9-3-1-4-10-20/h1-18,28H,19H2,(H,29,31)

InChI Key

UTFUBGWFKUVYQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-2-carboxamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-2-carboxamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are not shared by simpler analogs. The presence of both the biphenyl and sulfamoyl groups allows for a broader range of chemical modifications and interactions.

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